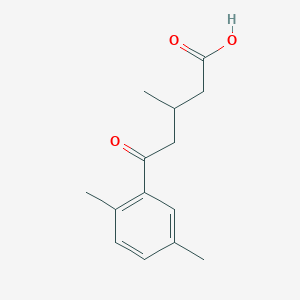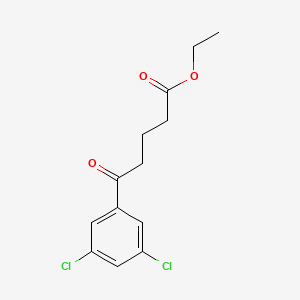
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a five-carbon oxovalerate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dichlorophenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{5-(3,5-dichlorophenyl)-5-oxovaleric acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-(3,5-dichlorophenyl)-5-oxovaleric acid.
Reduction: 5-(3,5-dichlorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of dichlorophenyl derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is primarily related to its ability to interact with biological targets through its ester and dichlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate: Similar structure but with a different carbon chain length.
Ethyl 5-(3,5-dichlorophenyl)-5-oxobutanoate: Another similar compound with a shorter carbon chain.
Ethyl 5-(3,5-dichlorophenyl)-5-oxovaleramide: An amide derivative with different chemical properties.
The uniqueness of this compound lies in its specific ester functional group and the dichlorophenyl moiety, which confer distinct reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQEIHIPYBNNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645561 |
Source


|
| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-87-6 |
Source


|
| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
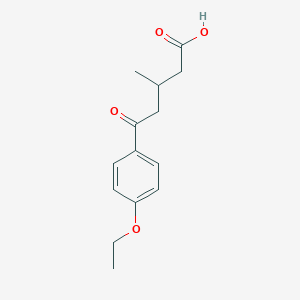
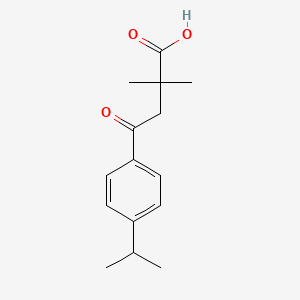
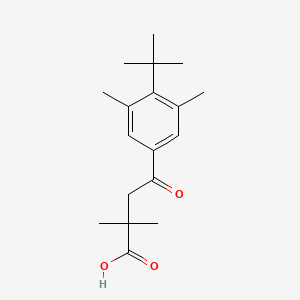
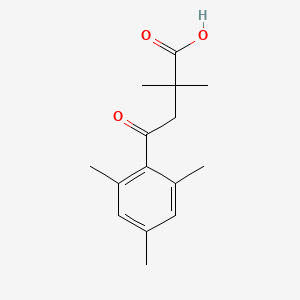
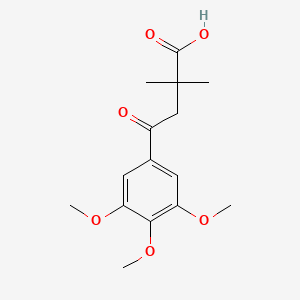
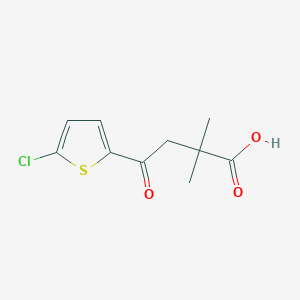
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B1325833.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)

